An In-Depth Technical Guide to Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate: A Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate: A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate, a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. We will delve into its fundamental properties, synthesis, and its role as a versatile scaffold in the development of targeted therapeutics. This document is intended to serve as a valuable resource for researchers actively engaged in drug discovery and development.
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Core
The 1H-pyrazolo[3,4-b]pyridine scaffold is a bicyclic heterocyclic system that can be considered a bioisostere of purine. This structural similarity to the building blocks of DNA and RNA makes it an attractive framework for designing molecules that can interact with a wide range of biological targets. The fusion of a pyrazole and a pyridine ring creates a unique electronic and steric environment, offering multiple points for chemical modification to fine-tune a compound's pharmacological properties.
Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate, with its reactive ester group, serves as a key intermediate in the synthesis of a diverse library of derivatives. These derivatives have shown significant promise as potent and selective inhibitors of various enzymes implicated in human diseases, particularly in oncology and immunology.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a lead compound is fundamental to the drug development process, influencing its solubility, permeability, and metabolic stability.
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O₂ | |
| Molecular Weight | 177.16 g/mol | |
| Appearance | Solid | |
| SMILES | COC(=O)c1cnc2[nH]ncc2c1 | |
| InChI | 1S/C8H7N3O2/c1-13-8(12)6-2-5-4-10-11-7(5)9-3-6/h2-4H,1H3,(H,9,10,11) |
Synthesis of the Pyrazolo[3,4-b]pyridine Core
The synthesis of the pyrazolo[3,4-b]pyridine scaffold can be achieved through several strategic approaches. A common and effective method involves the condensation of a substituted 5-aminopyrazole with a suitable three-carbon electrophile, leading to the formation of the fused pyridine ring.
Representative Synthetic Protocol: Synthesis of Ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate[1][2]
This protocol illustrates a modern approach to constructing the pyrazolo[3,4-b]pyridine-5-carboxylate scaffold, starting from a 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivative. The reaction proceeds via a sequential ring-opening/closing cascade.
Starting Materials:
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6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Aniline
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Amorphous carbon-supported sulfonic acid (AC-SO₃H) as a catalyst
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Ethanol (EtOH) as the solvent
Step-by-Step Procedure:
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To a solution of 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (0.25 mmol) in ethanol (2.0 mL), add aniline (0.25 mmol, 23.5 mg).
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Add a catalytic amount of amorphous carbon-supported sulfonic acid (AC-SO₃H) (5 mg).
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Stir the reaction mixture at room temperature for 30–45 minutes.
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Upon completion, filter the reaction mixture and wash the solid residue with ethanol (3 x 5.0 mL).
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The crude product can be purified by recrystallization from ethanol to yield the desired ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.[1][2]
Causality Behind Experimental Choices:
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Catalyst: The use of a solid acid catalyst like AC-SO₃H offers advantages such as ease of separation, reusability, and often milder reaction conditions compared to traditional mineral acids.[2]
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Solvent: Ethanol is a green and readily available solvent that facilitates the dissolution of the reactants and promotes the reaction.
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Reaction Conditions: The reaction proceeds efficiently at room temperature, which is advantageous for energy conservation and for substrates that may be sensitive to higher temperatures.
Caption: General workflow for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylates.
Spectroscopic Characterization
Detailed spectroscopic analysis is essential for the unambiguous identification and quality control of any synthesized compound. While specific spectra for Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate are not publicly available, data from closely related analogs can provide valuable insights into the expected spectral features.
¹H and ¹³C NMR Spectroscopy
Proton and carbon Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for elucidating the structure of organic molecules. For pyrazolo[3,4-b]pyridine derivatives, the chemical shifts and coupling constants of the aromatic protons provide key information about the substitution pattern on the bicyclic ring system.
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¹H NMR: One would expect to see characteristic signals for the protons on the pyrazole and pyridine rings, as well as a singlet for the methyl ester protons. The chemical shifts of the ring protons are influenced by the electronic nature of the substituents.
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¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester group, which typically appears in the downfield region (around 160-170 ppm).
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate, the molecular ion peak (M+) would be expected at m/z 177. Common fragmentation pathways for related structures involve the loss of the ester group or fragments from the heterocyclic rings.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. Key expected absorption bands for Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate would include:
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N-H stretch: A broad peak in the region of 3200-3500 cm⁻¹ corresponding to the N-H bond of the pyrazole ring.
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C=O stretch: A strong, sharp peak around 1700-1730 cm⁻¹ characteristic of the carbonyl group of the ester.
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C=N and C=C stretches: Multiple bands in the 1400-1650 cm⁻¹ region corresponding to the aromatic ring vibrations.
Applications in Drug Development: A Scaffold for Targeted Therapies
The 1H-pyrazolo[3,4-b]pyridine core is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. Derivatives of Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate have been extensively investigated as inhibitors of several key enzymes involved in disease pathogenesis.
Kinase Inhibition
Protein kinases are a large family of enzymes that play a crucial role in cell signaling. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. The pyrazolo[3,4-b]pyridine scaffold has proven to be an excellent starting point for the design of potent and selective kinase inhibitors.
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Anaplastic Lymphoma Kinase (ALK) Inhibitors: Derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of ALK, a receptor tyrosine kinase that is a key driver in certain types of non-small cell lung cancer.
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TANK-Binding Kinase 1 (TBK1) Inhibitors: The pyrazolo[3,4-b]pyridine scaffold has been utilized to develop highly potent inhibitors of TBK1, a kinase involved in innate immunity and inflammatory signaling pathways.
Caption: The pyrazolo[3,4-b]pyridine scaffold as a platform for developing kinase inhibitors.
Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition
Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. As cancer cells have a high metabolic rate and an increased demand for NAD+, NAMPT has emerged as a promising target for cancer therapy. Amides derived from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid have been identified as potent inhibitors of human NAMPT, exhibiting nanomolar antiproliferation activities against various tumor cell lines.
Future Perspectives
The versatility of the 1H-pyrazolo[3,4-b]pyridine scaffold, coupled with the reactivity of the methyl carboxylate group, ensures that Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate will remain a valuable building block in the quest for novel therapeutics. Future research will likely focus on:
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Expansion of the Target Space: Exploring the activity of pyrazolo[3,4-b]pyridine derivatives against a broader range of biological targets.
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Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating new analogs to further optimize potency, selectivity, and pharmacokinetic properties.
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Development of Covalent Inhibitors: Designing derivatives that can form a covalent bond with their target, potentially leading to increased efficacy and duration of action.
Conclusion
Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic compound of significant interest to the drug discovery community. Its robust and adaptable synthesis, coupled with the proven biological activity of its derivatives, solidifies its status as a privileged scaffold. This guide has provided a technical overview of its properties, synthesis, and therapeutic potential, with the aim of empowering researchers to leverage this valuable molecule in their own drug development endeavors.
References
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Nguyen, H. T., Dang, P. H., & Tran, P. H. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(3), 1883–1890. [Link]
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Nguyen, H. T., Dang, P. H., & Tran, P. H. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. National Center for Biotechnology Information. [Link]
![Chemical structure of Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate with atom numbering.](https://i.imgur.com/e2s3vJ7.png)



